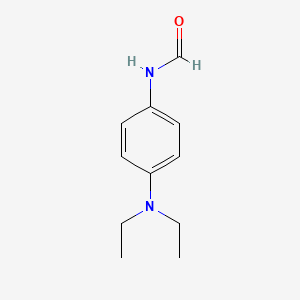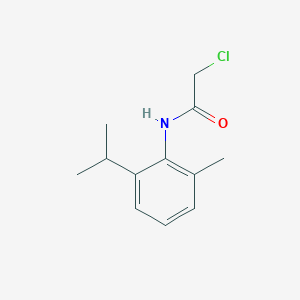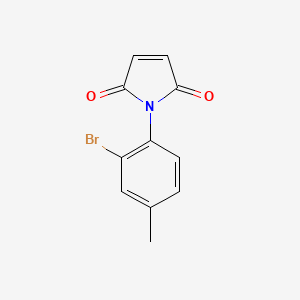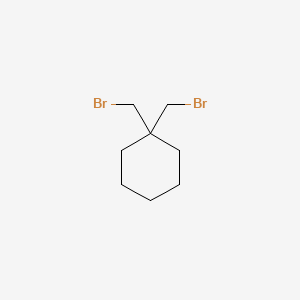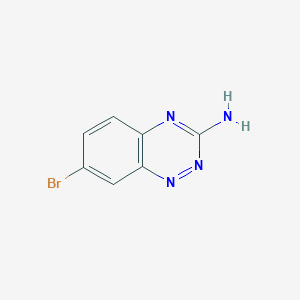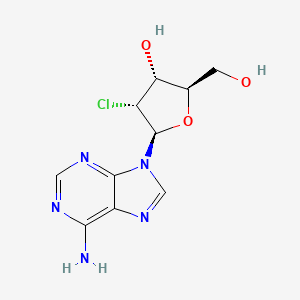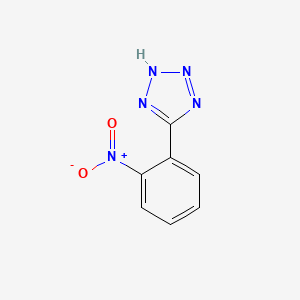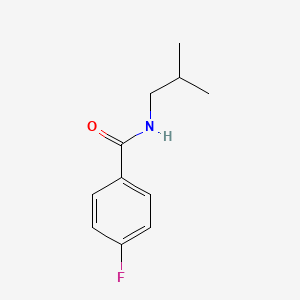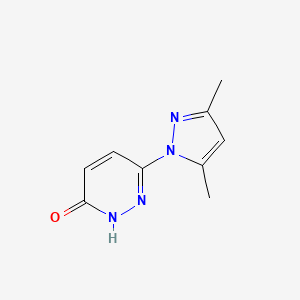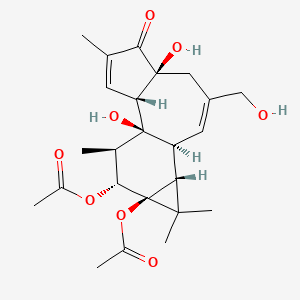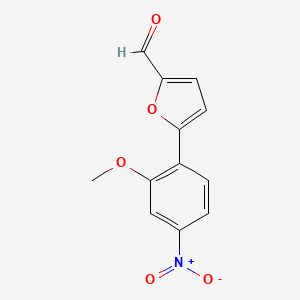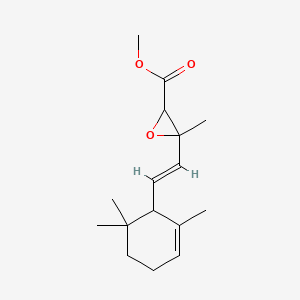
Methyl alpha ionone glycidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl alpha ionone glycidate can be synthesized through the Darzens reaction, which involves the reaction of a carbonyl compound with an alpha-halo ester in the presence of a base, resulting in the formation of an alpha, beta-epoxy ester . The reaction typically requires controlled temperatures and specific reagents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the use of citral and acetone as starting materials. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: Methyl alpha ionone glycidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Aplicaciones Científicas De Investigación
Methyl alpha ionone glycidate has extensive applications in various scientific research domains:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s floral aroma makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is widely used in the fragrance industry for the production of perfumes, soaps, and other scented products
Mecanismo De Acción
The mechanism of action of methyl alpha ionone glycidate involves its interaction with olfactory receptors, which are responsible for detecting scents. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its floral and woody aroma. The specific molecular targets and pathways involved in this process are still under investigation .
Comparación Con Compuestos Similares
- Methyl beta ionone glycidate
- Ethyl alpha ionone glycidate
- Ethyl beta ionone glycidate
Comparison: Methyl alpha ionone glycidate is unique due to its specific molecular structure, which imparts a distinct floral and woody aroma. Compared to its similar compounds, it has a different odor threshold and scent quality, making it particularly valuable in the fragrance industry .
Propiedades
Número CAS |
67905-40-2 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
methyl 3-methyl-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C16H24O3/c1-11-7-6-9-15(2,3)12(11)8-10-16(4)13(19-16)14(17)18-5/h7-8,10,12-13H,6,9H2,1-5H3 |
Clave InChI |
WOCOGWMEEYJGLH-UHFFFAOYSA-N |
SMILES |
CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C |
SMILES canónico |
CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


